N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and an ethoxy group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with cyanomethyl cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated benzamides or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl and cyclopropyl groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets are subject to ongoing research to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropylbenzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.
N-(cyanomethyl)-N-cyclopropyl-4-methoxybenzamide:
N-(cyanomethyl)-N-cyclopropyl-3-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-13-5-3-4-11(10-13)14(17)16(9-8-15)12-6-7-12/h3-5,10,12H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEJBYVPDBRYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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